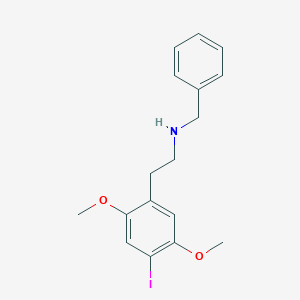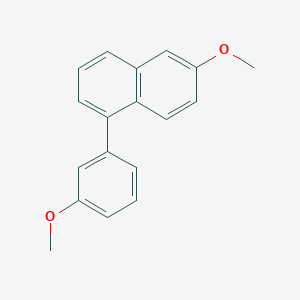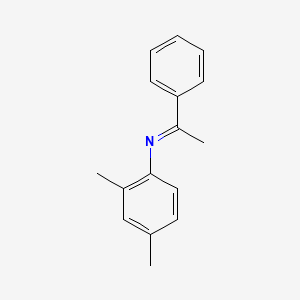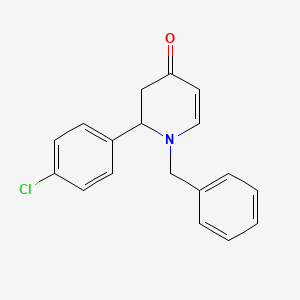
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is a synthetic compound belonging to the phenethylamine class. It is known for its potent hallucinogenic properties and is often used in scientific research to study the effects of serotonin receptor agonists. This compound is structurally related to other phenethylamines, such as mescaline, and has been used as a “legal high” due to its psychoactive effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine typically involves the iodination of 2,5-dimethoxyphenethylamine followed by benzylation. The reaction conditions often include the use of iodine and anhydrous potassium carbonate, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a novel psychoactive substance. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in a less potent derivative.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, which may have different pharmacological properties compared to the parent compound.
Aplicaciones Científicas De Investigación
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is primarily used in scientific research to study the effects of serotonin receptor agonists. It has applications in:
Chemistry: Used to understand the reactivity and synthesis of phenethylamine derivatives.
Biology: Studied for its effects on serotonin receptors and its potential as a tool to investigate neurotransmitter pathways.
Medicine: Explored for its potential therapeutic effects and its role in understanding hallucinogenic mechanisms.
Mecanismo De Acción
The compound exerts its effects primarily through agonism of the serotonin 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets include various serotonin receptors, and the pathways involved are related to the modulation of serotonin levels in the brain .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-iodophenethylamine (2C-I): A closely related compound with similar hallucinogenic effects.
Mescaline: A naturally occurring hallucinogen with a similar structure but different pharmacological profile.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another phenethylamine derivative with psychoactive properties.
Uniqueness
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is unique due to its high potency and specific interaction with the 5-HT2A receptor. Its benzyl group enhances its binding affinity, making it more potent than other similar compounds.
Propiedades
Número CAS |
919797-18-5 |
|---|---|
Fórmula molecular |
C17H20INO2 |
Peso molecular |
397.25 g/mol |
Nombre IUPAC |
N-benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H20INO2/c1-20-16-11-15(18)17(21-2)10-14(16)8-9-19-12-13-6-4-3-5-7-13/h3-7,10-11,19H,8-9,12H2,1-2H3 |
Clave InChI |
BRJJBCNYRXTWCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)

![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)


![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

